molecular formula C16H18N2O2 B2379348 (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide CAS No. 1312002-06-4

(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide

カタログ番号 B2379348
CAS番号: 1312002-06-4
分子量: 270.332
InChIキー: FNMIXAFDRLHZLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various autoimmune disorders and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a selective and reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of B cells and other immune cells. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various immune responses. Inhibition of BTK by (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide leads to the suppression of these immune responses, which can be beneficial in the treatment of autoimmune disorders and cancers.
Biochemical and Physiological Effects:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to suppress the activation of B cells and other immune cells, leading to the suppression of immune responses. In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers.

実験室実験の利点と制限

The main advantage of using (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in lab experiments is its selective and reversible inhibition of BTK. This allows for the specific targeting of B cells and other immune cells, which can be beneficial in the treatment of autoimmune disorders and cancers. However, the main limitation of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is its low solubility, which can make it difficult to administer in vivo. In addition, the efficacy of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in clinical trials is still being evaluated, and its long-term safety profile is not fully understood.

将来の方向性

There are several future directions for the research and development of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. First, further preclinical studies are needed to fully understand the mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide and its potential therapeutic applications. Second, clinical trials are needed to evaluate the efficacy and safety of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in patients with autoimmune disorders and cancers. Third, the development of more potent and soluble BTK inhibitors is needed to improve the efficacy and pharmacokinetic properties of this class of compounds. Finally, the development of combination therapies that target multiple signaling pathways in immune cells and cancer cells may improve the overall efficacy of BTK inhibitors such as (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Conclusion:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a promising small molecule inhibitor that has shown potential as a treatment for autoimmune disorders and cancers. Its selective and reversible inhibition of BTK makes it a valuable tool for studying the role of B cells and other immune cells in disease pathogenesis. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.

合成法

The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide involves the reaction of 1-cyanocyclobutanecarboxylic acid with 2-methoxyphenylacetic acid to form the corresponding acid chloride. This intermediate is then reacted with (E)-3-(dimethylamino)-1-propenylamine to yield (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. The overall yield of this process is around 25%.

科学的研究の応用

(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been extensively studied in preclinical models of autoimmune disorders and cancers. In vitro studies have shown that (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of immune responses, which can be beneficial in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. The mechanism of this anti-tumor activity is not fully understood, but it is believed to involve the inhibition of BTK and other signaling pathways that are important for cancer cell survival and proliferation.

特性

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(13-6-3-4-7-14(13)20-2)10-15(19)18-16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,19)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMIXAFDRLHZLD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1(CCC1)C#N)/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。